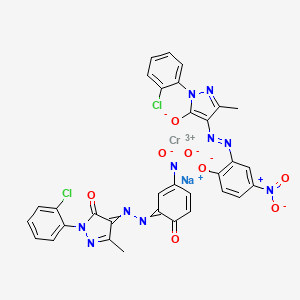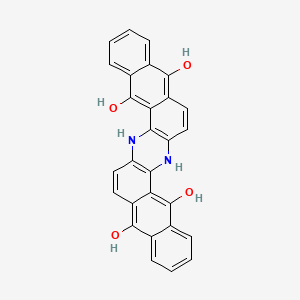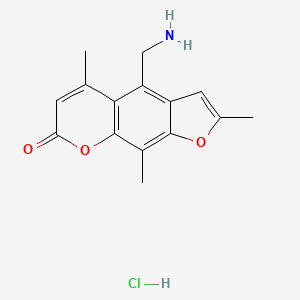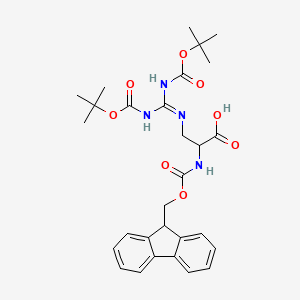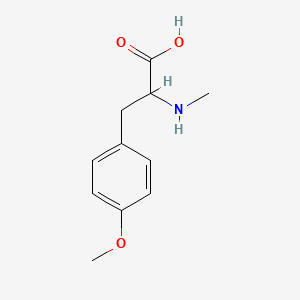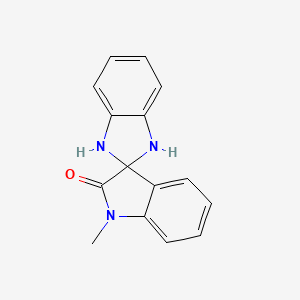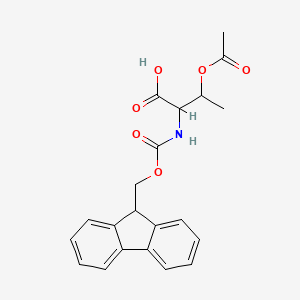
3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one is a complex organic compound with a unique structure that includes a morpholine ring and an azepinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azepinone Core: The azepinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine under basic conditions.
Methylation: The final step involves the methylation of the azepinone core at the 3, 5, and 7 positions using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its morpholine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The azepinone core may also play a role in binding to specific sites, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,5,7-Trimethyl-1-(2-(4-piperidinyl)ethyl)-1,3-dihydro-2H-azepin-2-one: Similar structure but with a piperidine ring instead of a morpholine ring.
3,5,7-Trimethyl-1-(2-(4-pyrrolidinyl)ethyl)-1,3-dihydro-2H-azepin-2-one: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in 3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one imparts unique properties, such as increased solubility and specific receptor interactions, distinguishing it from similar compounds with different ring structures.
Propiedades
Número CAS |
1676-49-9 |
|---|---|
Fórmula molecular |
C15H24N2O2 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
3,5,7-trimethyl-1-(2-morpholin-4-ylethyl)-3H-azepin-2-one |
InChI |
InChI=1S/C15H24N2O2/c1-12-10-13(2)15(18)17(14(3)11-12)5-4-16-6-8-19-9-7-16/h10-11,13H,4-9H2,1-3H3 |
Clave InChI |
ZATKVRIJXYUBSF-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(C=C(N(C1=O)CCN2CCOCC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


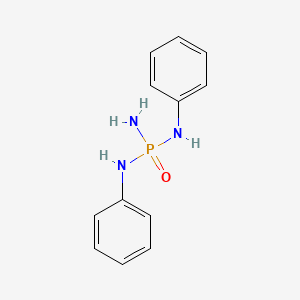
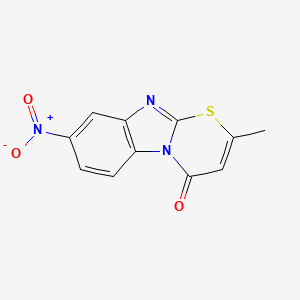
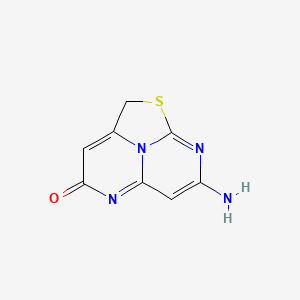
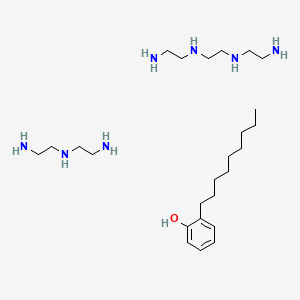
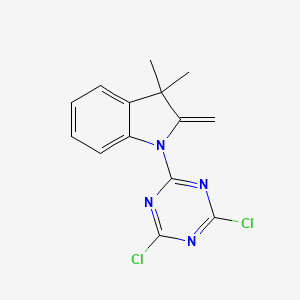
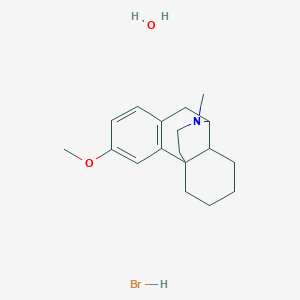
![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)
